molecular formula C12H11FN2OS B282601 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Katalognummer B282601
Molekulargewicht: 250.29 g/mol
InChI-Schlüssel: XBEPNHKUPIYHAX-JXMROGBWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one, also known as EF5, is a synthetic compound that has been widely used in scientific research as a hypoxia marker. EF5 is a potent electron-affinic compound that selectively binds to hypoxic cells in vivo and has been used to identify and quantify hypoxia in tumors and other tissues. In

Wirkmechanismus

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a potent electron-affinic compound that selectively binds to hypoxic cells in vivo. The mechanism of action of 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves the reduction of the nitro group to a nitroso intermediate by the electrons donated from the hypoxic environment. This intermediate then reacts with the thiol group of cysteine residues in proteins, forming covalent adducts that can be detected using immunohistochemistry or fluorescence microscopy.
Biochemical and Physiological Effects:
3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been shown to have minimal toxicity and does not significantly affect the physiological functions of cells. However, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can induce the expression of hypoxia-inducible factor-1 (HIF-1), which is a transcription factor that regulates the expression of genes involved in cellular adaptation to hypoxia. HIF-1 activation can lead to the upregulation of angiogenic factors, glucose transporters, and glycolytic enzymes, which can promote tumor growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its high selectivity for hypoxic cells, low toxicity, and compatibility with various detection methods. However, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has some limitations, including its potential to induce HIF-1 activation, which can affect the interpretation of experimental results. Additionally, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may not be suitable for certain types of tissues or cells, as its binding affinity may vary depending on the cellular environment.

Zukünftige Richtungen

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several potential applications in scientific research, including the development of new cancer therapies, the identification of novel hypoxia-related biomarkers, and the characterization of hypoxia in various pathological conditions. Some future directions for 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one research include the development of more selective and potent hypoxia markers, the investigation of the relationship between hypoxia and immune response, and the exploration of the role of hypoxia in aging and neurodegeneration.
Conclusion:
In conclusion, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has been widely used in scientific research as a hypoxia marker. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one selectively binds to hypoxic cells in vivo and has been used to identify and quantify hypoxia in tumors and other tissues. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its high selectivity for hypoxic cells, low toxicity, and compatibility with various detection methods. However, 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has some limitations, including its potential to induce HIF-1 activation, which can affect the interpretation of experimental results. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several potential applications in scientific research, and future directions for 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one research include the development of more selective and potent hypoxia markers, the investigation of the relationship between hypoxia and immune response, and the exploration of the role of hypoxia in aging and neurodegeneration.

Synthesemethoden

The synthesis of 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves the reaction of 3-ethyl-2-thioxoimidazolidin-4-one with 3-fluorobenzaldehyde in the presence of sodium ethoxide. The resulting product is then treated with hydrogen sulfide to yield 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. The synthesis of 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex process that requires specialized equipment and expertise, but it has been successfully replicated in several laboratories.

Wissenschaftliche Forschungsanwendungen

3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been extensively used in scientific research as a hypoxia marker. Hypoxia is a condition in which the oxygen supply to tissues is inadequate, which can occur in various pathological conditions such as cancer, stroke, and heart disease. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one selectively binds to hypoxic cells in vivo and can be detected using immunohistochemistry or fluorescence microscopy. 3-ethyl-5-(3-fluorobenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has been used to identify and quantify hypoxia in tumors and other tissues, which has important implications for cancer diagnosis, prognosis, and treatment.

Eigenschaften

Molekularformel

C12H11FN2OS

Molekulargewicht

250.29 g/mol

IUPAC-Name

(5E)-3-ethyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H11FN2OS/c1-2-15-11(16)10(14-12(15)17)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17)/b10-7+

InChI-Schlüssel

XBEPNHKUPIYHAX-JXMROGBWSA-N

Isomerische SMILES

CCN1C(=O)/C(=C\C2=CC(=CC=C2)F)/NC1=S

SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)F)NC1=S

Kanonische SMILES

CCN1C(=O)C(=CC2=CC(=CC=C2)F)NC1=S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.